3-Chloro-4-(2-hydroxypropyl)phenol
Description
3-Chloro-4-(2-hydroxypropyl)phenol is a chlorinated phenolic compound characterized by a hydroxyl group at the para position of the benzene ring, a chlorine atom at the meta position, and a 2-hydroxypropyl substituent at the para position.
Properties
Molecular Formula |
C9H11ClO2 |
|---|---|
Molecular Weight |
186.63 g/mol |
IUPAC Name |
3-chloro-4-(2-hydroxypropyl)phenol |
InChI |
InChI=1S/C9H11ClO2/c1-6(11)4-7-2-3-8(12)5-9(7)10/h2-3,5-6,11-12H,4H2,1H3 |
InChI Key |
DIFGDOGDMXLTAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)O)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing 3-Chloro-4-(2-hydroxypropyl)phenol involves the nucleophilic aromatic substitution of 3-chlorophenol with 2-chloropropanol under basic conditions.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction.
Industrial Production Methods:
Chlorination of Phenol:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-4-(2-hydroxypropyl)phenol can undergo oxidation reactions to form quinones.
Reduction: It can be reduced to form hydroquinones.
Electrophilic Aromatic Substitution: The compound is highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in various catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: Due to its phenolic structure, it exhibits antimicrobial properties and is used in the development of antimicrobial agents.
Antioxidants: It is studied for its potential antioxidant properties.
Industry:
Polymer Production: The compound is used in the production of polymers and resins.
Dyes and Pigments: It is a precursor in the synthesis of dyes and pigments.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by interacting with their active sites.
Oxidative Stress: It can modulate oxidative stress pathways by acting as an antioxidant.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorinated Phenols
Chlorinated phenols, such as 2,4-dichlorophenol (), share the phenolic backbone and halogen substituents but lack the hydroxypropyl group. Key differences include:
- Toxicity: Chlorinated phenols are associated with carcinogenicity and endocrine disruption.
Hydroxypropyl-Substituted Phenols
(R)-2-(Hydroxymethyl)-3-(2-hydroxypropyl)phenol (compound 6 in ) shares the 2-hydroxypropyl substituent but lacks chlorine. Notable contrasts:
- Bioactivity : Compound 6 exhibits α-glucosidase inhibition (IC50 = 1.4 mM) and antioxidant activity (DPPH radical scavenging, IC50 = 25.7 µM), suggesting that hydroxypropyl groups enhance bioactivity. Chlorination in the target compound may modify these effects by introducing electrophilic sites or altering solubility .
Halofuranones (MX and Derivatives)
Compounds like 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) (–5) are structurally distinct (furanone ring vs. benzene) but share halogenation patterns. Key comparisons:
- Environmental Impact: MX is a potent mutagen and thyroid carcinogen formed during water disinfection. The phenolic structure of 3-Chloro-4-(2-hydroxypropyl)phenol may reduce its stability as a disinfection byproduct compared to MX’s furanone core .
Structural and Functional Data Table
*Calculated based on molecular formula C9H11ClO2.
Research Implications and Gaps
- However, the target compound’s synthesis remains undocumented .
- Toxicity Profiling: While MX’s carcinogenicity is well-established, the absence of data on 3-Chloro-4-(2-hydroxypropyl)phenol necessitates further studies to assess its environmental and health impacts .
- Bioactivity Exploration : The bioactivity of hydroxypropyl-substituted analogs (e.g., compound 6) suggests the target compound may have untapped pharmaceutical or industrial applications .
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